10H-pyrimido[1,2-a]benzimidazol-2-one
Description
Properties
IUPAC Name |
10H-pyrimido[1,2-a]benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-9-5-6-13-8-4-2-1-3-7(8)11-10(13)12-9/h1-6H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRYCLMZDYFCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC(=O)C=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC3=NC(=O)C=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Conditions
The reaction of cyanoepoxides or epoxide cyanoesters with 2-aminobenzimidazole in acetonitrile under reflux (20–24 hours) yields pyrimido[1,2-a]benzimidazol-2,3-diones as primary products. Key steps include:
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Nucleophilic attack : The imino nitrogen of 2-aminobenzimidazole attacks the β-carbon of the epoxide, initiating ring opening.
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Cyanide elimination : Instability of the intermediate cyanohydrin leads to HCN elimination, forming an acyl cyanide.
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Cyclization : Intramolecular cyclization generates the fused pyrimidine-benzimidazole core.
Table 1: Synthesis of Pyrimido[1,2-a]benzimidazol-2-ones from Epoxides
| Starting Epoxide | Product Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1a (R = Ph) | 4a (R = Ph) | 80 | 185–187 |
| 1b (R = 4-Cl-C₆H₄) | 4b (R = 4-Cl-C₆H₄) | 75 | 190–192 |
| 1c (R = 4-Me-C₆H₄) | 4c (R = 4-Me-C₆H₄) | 78 | 182–184 |
| 1d (R = 4-OMe-C₆H₄) | 4d (R = 4-OMe-C₆H₄) | 82 | 178–180 |
This method is advantageous for introducing aryl substituents at position 4 of the pyrimidine ring but requires prolonged heating.
Halohydrin-Mediated Cyclization
Substrate Scope and Optimization
Halohydrins (e.g., chlorohydrins, bromohydrins) react with 2-aminobenzimidazole in acetonitrile under reflux to form pyrimido[1,2-a]benzimidazol-2-ones. The reaction proceeds via:
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Halide displacement : The hydroxyl group of the halohydrin is replaced by the imino nitrogen.
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Dehydrohalogenation : Elimination of HX (X = Cl, Br) forms an α,β-unsaturated intermediate.
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Cyclization : Conjugated enone undergoes 6-endo-dig cyclization to afford the tricyclic product.
Table 2: Halohydrin-Derived Pyrimido[1,2-a]benzimidazol-2-ones
| Halohydrin | Product Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3a (X = Cl, R = Ph) | 5a (R = Ph) | 85 | >260 |
| 3b (X = Br, R = 4-Cl-C₆H₄) | 5b (R = 4-Cl-C₆H₄) | 81 | 265–267 |
This route offers higher yields (>80%) compared to epoxide-based methods but is limited by halohydrin availability.
Oxidative Cyclization of N-Substituted-2-Aminopyrimidines
Iodobenzene Trifluoroacetate-Mediated Synthesis
A Chinese patent (CN103172637B) discloses a high-yield method using iodobenzene trifluoroacetate (PIFA) as an oxidant:
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Substrate preparation : N-(4-substituted phenyl)-2-aminopyrimidines are synthesized from 4-substituted anilines and 2-aminopyrimidine.
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Cyclization : Treatment with PIFA in acetonitrile at room temperature induces intramolecular C–N bond formation.
Table 3: PIFA-Mediated Synthesis of 10H-Pyrimido[1,2-a]benzimidazol-2-ones
| Starting Material (R) | Product (R) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| CO₂Et | CO₂Et | 97 | 260–262 |
| Me | Me | 82 | 205–206 |
| Br | Br | 81 | 270–272 |
Key advantages include:
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Mild conditions : Reactions complete within hours at room temperature.
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Broad substrate tolerance : Electron-donating (Me, OMe) and withdrawing (Br, CO₂Et) groups are compatible.
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison for 10H-Pyrimido[1,2-a]benzimidazol-2-one Synthesis
The PIFA-mediated method is superior for industrial applications due to shorter reaction times, higher yields, and safer byproducts.
Mechanistic Insights and Side Reactions
Competing Pathways in Epoxide Cyclization
In epoxide-based syntheses, competing reactions may lead to imidazo[1,2-a]benzimidazol-2-ones if the epoxide’s β-carbon is more electrophilic than the α-carbon. Steric hindrance from bulky aryl groups favors pyrimido over imidazo products.
Chemical Reactions Analysis
Types of Reactions: Compound “10H-pyrimido[1,2-a]benzimidazol-2-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformation.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
Compound “10H-pyrimido[1,2-a]benzimidazol-2-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of compound “10H-pyrimido[1,2-a]benzimidazol-2-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with 10H-pyrimido[1,2-a]benzimidazol-2-one but differ in ring size, substituents, or hydrogen atom positions:
Pharmacological Activity Comparison
Intraocular Pressure (IOP) Modulation
- This compound : Exhibits dose-dependent IOP reduction (15–22% at 0.4% concentration), attributed to ROCK inhibition and enhanced aqueous humor outflow .
- 9H-Imidazo[1,2-a]benzimidazoles : Higher efficacy in some derivatives (e.g., 25% IOP reduction at 0.4%), but pharmacophore models indicate structural sensitivity; substituents at C5/C7 critical for activity .
Enzyme and Receptor Targets
Key Research Findings
- IOP Efficacy : 10H-pyrimido derivatives outperform 1H-pyrimido analogues due to enhanced hydrogen-bonding and steric compatibility with ROCK .
- SAR Insights : Substituents at C2/C4 in benzimidazol-2-ones dramatically affect target selectivity (e.g., CCR3 vs. p38 MAP kinase) .
- Synthetic Challenges : this compound requires precise cyclization conditions to avoid ring-opening side reactions .
Q & A
Q. What are the standard synthetic protocols for 10H-pyrimido[1,2-a]benzimidazol-2-one derivatives?
The core scaffold is typically synthesized via cyclocarbonylation of 2-aminobenzimidazole derivatives with diethyl ethoxymethylenemalonate under reflux conditions. For example, 3-ethoxycarbonylpyrimido[1,2-a]benzimidazol-4(10H)-one is prepared by reacting 2-aminobenzimidazole with diethyl ethoxymethylenemalonate in ethanol, followed by acid-catalyzed cyclization . Modifications at the 3- and 10-positions are achieved by introducing protonable side chains (e.g., alkylamines) through nucleophilic substitution or coupling reactions .
Q. How can researchers assess DNA interactions of pyrimidobenzimidazole derivatives?
DNA binding is evaluated using UV-Vis titration and fluorescence spectroscopy. Intrinsic binding constants (Kb) are calculated via the Benesi-Hildebrand equation by monitoring hypochromicity or spectral shifts in the presence of calf thymus DNA. Competitive binding studies with ethidium bromide (EB) further quantify displacement efficacy, with Stern-Volmer quenching constants (KSV) indicating intercalative or groove-binding modes .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the flow synthesis of benzimidazol-2-one scaffolds?
DoE methodologies (e.g., response surface modeling) are critical for translating batch reactions to continuous flow systems. Key variables include temperature, residence time, and reagent stoichiometry. For instance, cyclocarbonylation of o-phenylenediamine with 1,1′-carbonyldiimidazole (CDI) under flow conditions achieved 85% yield and >98% purity by optimizing parameters such as flow rate (0.5 mL/min) and reactor volume (10 mL) . Multigram-scale synthesis (e.g., N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one) demonstrated scalability with a productivity of 12 g/h .
Q. How do catalytic conditions influence synthetic yields in multicomponent reactions?
Contradictions in catalytic efficiency arise from solvent polarity, temperature, and catalyst loading. For example, ionic liquids like [BMIM][BF4] enhance yields (75% vs. 50% in ethanol) by stabilizing intermediates in the reaction of aryl aldehydes, 1,3-dicarbonyl compounds, and 2-aminobenzimidazoles . In contrast, Baylis-Hillman acetates require base catalysts (e.g., DBU) for cyclization, with yields dropping below 40% in non-polar solvents due to poor nucleophilic activation .
Q. What strategies resolve discrepancies in antiproliferative activity data across derivatives?
Discrepancies often stem from side-chain hydrophobicity and DNA binding affinity. For example, derivatives with 3-(dimethylamino)propyl groups exhibit higher Kb values (1.2 × 10<sup>5</sup> M<sup>−1</sup>) and lower IC50 against cancer cells (e.g., 8.5 μM for Trypanosoma cruzi) compared to unsubstituted analogs. Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) can validate binding modes to DNA minor grooves .
Q. How are novel pyrimidobenzimidazole derivatives designed for antikinetoplastid activity?
Hybrid scaffolds (e.g., imidazo[1,2-a]pyridine-chalcone conjugates) are synthesized via Sonogashira coupling or Michael addition, followed by bioactivity screening. For instance, (E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide showed IC50 = 1.35 μM against Trypanosoma brucei brucei via tubulin inhibition. HRMS and <sup>13</sup>C NMR confirm regioselectivity in chalcone attachment .
Methodological Considerations
Q. What analytical techniques validate synthetic intermediates and final products?
- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Structural confirmation : <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6) for proton environments and HRMS for molecular ion peaks (e.g., [M+H]<sup>+</sup> calculated for C15H12N4O: 265.1085, found: 265.1082) .
- Crystallography : Single-crystal X-ray diffraction (e.g., 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate) confirms planar tricyclic geometry and hydrogen-bonding networks .
Q. How can researchers mitigate side reactions during cyclocarbonylation?
- Temperature control : Maintain <80°C to avoid decarboxylation of ethoxymethylenemalonate intermediates .
- Catalyst selection : Use CDI instead of phosgene derivatives to minimize carbamate byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but require post-synthesis dialysis to remove traces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
